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Compound of Interest

Compound Name: PF-03246799

Cat. No.: B1679695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, manufacturing,

and evaluation of Nirmatrelvir for oral administration. The protocols detailed below are intended

to serve as a guide for the development and assessment of Nirmatrelvir oral dosage forms.

Physicochemical Properties of Nirmatrelvir
Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also

known as 3C-like protease (3CLpro).[1] Its physicochemical properties are crucial for the

development of a successful oral dosage form.
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Property Value/Description Reference

IUPAC Name

(1R,2S,5S)-N-((S)-1-cyano-2-

((S)-2-oxopyrrolidin-3-

yl)ethyl)-3-((S)-3,3-dimethyl-2-

(2,2,2-

trifluoroacetamido)butanoyl)-6,

6-dimethyl-3-

azabicyclo[3.1.0]hexane-2-

carboxamide

[2]

Molecular Formula C₂₃H₃₂F₃N₅O₄ [3]

Molar Mass 499.54 g/mol [3]

Appearance White to off-white powder. [2]

Solubility

Critically insoluble in aqueous

medium; freely soluble in

methanol.

[2]

pKa Approximately 9.2. [4]

Polymorphism
Exhibits polymorphism; Form I

is consistently produced.
[2]

Formulation of Nirmatrelvir Oral Tablets (Paxlovid™)
Nirmatrelvir is commercially available as a film-coated tablet, co-packaged with Ritonavir

tablets under the brand name Paxlovid™. Ritonavir, a potent CYP3A4 inhibitor, is included to

decrease the metabolism of Nirmatrelvir, thereby increasing its plasma concentration.[4][5]

Composition of Nirmatrelvir 150 mg Film-Coated Tablet
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Ingredient Function Reference

Active Pharmaceutical

Ingredient (API)

Nirmatrelvir
SARS-CoV-2 Main Protease

Inhibitor
[6][7]

Inactive Ingredients

(Excipients)

Microcrystalline cellulose Diluent/Filler, Binder [6][7]

Lactose monohydrate Diluent/Filler [6][7]

Croscarmellose sodium Superdisintegrant [6][7]

Colloidal silicon dioxide Glidant [6][7]

Sodium stearyl fumarate Lubricant [6][7]

Film Coating

Hydroxypropyl methylcellulose Film former [6][7]

Titanium dioxide Opacifier, Colorant [6][7]

Polyethylene glycol Plasticizer [6][7]

Iron oxide red Colorant [6][7]

Experimental Protocols
Proposed Manufacturing Protocol for Nirmatrelvir
Tablets (150 mg)
This protocol describes a plausible direct compression process for manufacturing Nirmatrelvir

tablets based on the known excipients. Direct compression is a streamlined and cost-effective

method suitable for formulations with good flow and compressibility characteristics.[1][8]

Workflow for Direct Compression of Nirmatrelvir Tablets

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1251705/full
https://www.pharmaguideline.com/2017/12/granulation-process-in-pharmaceutical.html
https://thomasprocessing.com/how-tablets-are-manufactured/
https://pharmalesson.com/direct-compression-process-in-pharmaceutical-manufacturing/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Material Dispensing and Sieving

2. Blending

3. Compression

4. Film Coating

5. Packaging

Dispense Nirmatrelvir (API) and Excipients

Sieve API and Excipients
(e.g., 40 mesh)

Pre-blending:
API, Microcrystalline Cellulose,

Lactose Monohydrate, Croscarmellose Sodium,
Colloidal Silicon Dioxide

Final Blending:
Add Sieved Sodium Stearyl Fumarate

Transfer Blend to Tablet Press Hopper

Compress into Tablets

In-Process Quality Control:
Weight, Hardness, Thickness, Friability

Coat Tablets in a Coating Pan

Prepare Coating Suspension

Dry Coated Tablets

Final Inspection

Package into Blisters

Click to download full resolution via product page

Caption: Proposed workflow for the direct compression manufacturing of Nirmatrelvir tablets.
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Methodology:

Dispensing and Sieving:

Accurately weigh Nirmatrelvir and all excipients (Microcrystalline cellulose, Lactose

monohydrate, Croscarmellose sodium, Colloidal silicon dioxide, and Sodium stearyl

fumarate).

Sieve the API and all excipients, except the lubricant (Sodium stearyl fumarate), through a

suitable mesh screen (e.g., 40 mesh) to ensure particle size uniformity and remove lumps.

Sieve the lubricant separately through a finer mesh (e.g., 60 mesh).

Blending:

Transfer the sieved Nirmatrelvir, Microcrystalline cellulose, Lactose monohydrate,

Croscarmellose sodium, and Colloidal silicon dioxide into a suitable blender (e.g., V-

blender or bin blender).

Blend for a predetermined time (e.g., 15-20 minutes) to achieve a homogenous mixture.

Add the sieved Sodium stearyl fumarate to the blender and blend for a shorter duration

(e.g., 3-5 minutes). Over-blending with the lubricant can negatively impact tablet hardness

and dissolution.

Compression:

Transfer the final blend to the hopper of a rotary tablet press.

Compress the blend into tablets of the target weight, hardness, and thickness.

Perform in-process quality control (IPQC) checks at regular intervals to monitor tablet

weight variation, hardness, thickness, and friability.

Film Coating:

Prepare the film coating suspension by dispersing the coating components (e.g.,

Opadry®) in purified water.
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Transfer the compressed tablets into a coating pan.

Apply the coating suspension to the tablets while continuously rotating the pan and

supplying heated air to facilitate drying.

Continue the coating process until the desired weight gain is achieved.

Dry the coated tablets to remove residual moisture.

Packaging:

Inspect the final coated tablets for any defects.

Package the tablets into blisters, which are then co-packaged with Ritonavir tablets.

Dissolution Testing Protocol for Nirmatrelvir Tablets
This protocol is adapted from the World Health Organization (WHO) draft proposal for

Nirmatrelvir tablets in The International Pharmacopoeia.[9]

Parameter Specification

Apparatus USP Apparatus 2 (Paddle)

Dissolution Medium
900 mL of pH 6.8 buffer with 0.2% Sodium

Dodecyl Sulfate (SDS)

Paddle Speed 75 RPM

Temperature 37 ± 0.5 °C

Sampling Time 30 minutes

Acceptance Criteria
Not less than 80% (Q) of the labeled amount of

Nirmatrelvir is dissolved in 30 minutes.

Methodology:

Preparation of Dissolution Medium: Prepare a pH 6.8 buffer containing 0.2% SDS. De-aerate

the medium before use.
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Test Setup: Assemble the dissolution apparatus and place 900 mL of the dissolution medium

in each vessel. Allow the medium to equilibrate to 37 ± 0.5 °C.

Procedure: Place one Nirmatrelvir tablet in each vessel. Start the apparatus and withdraw a

sample (e.g., 10 mL) from each vessel at 30 minutes. Filter the samples immediately through

a suitable filter (e.g., 0.45 µm).

Analysis: Analyze the filtered samples for Nirmatrelvir concentration using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Studies Protocol for Nirmatrelvir Oral
Formulation
This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines

for stability testing of new drug substances and products.[10][11]

Study Storage Condition Minimum Time Period

Long-term

25 °C ± 2 °C / 60% RH ± 5%

RH or 30 °C ± 2 °C / 65% RH

± 5% RH

12 months

Intermediate
30 °C ± 2 °C / 65% RH ± 5%

RH
6 months

Accelerated
40 °C ± 2 °C / 75% RH ± 5%

RH
6 months

Methodology:

Batch Selection: Use at least three primary batches of the Nirmatrelvir oral formulation

manufactured to a minimum of pilot scale.

Container Closure System: Store the samples in the proposed commercial packaging.

Testing Frequency:
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Long-term: Every 3 months for the first year, every 6 months for the second year, and

annually thereafter.

Accelerated: A minimum of three time points, including initial and final time points (e.g., 0,

3, and 6 months).

Tests to be Performed: The stability protocol should include tests for appearance, assay,

degradation products, dissolution, and moisture content.

Acceptance Criteria: The formulation is considered stable if the physical properties do not

change significantly and the drug concentration remains within 90% to 110% of the initial

concentration.[12]

In-Vivo Bioavailability Assessment Protocol in Rats
This is a general protocol for assessing the oral bioavailability of a new Nirmatrelvir formulation

in a rat model, which can be adapted as needed.

Workflow for In-Vivo Bioavailability Study in Rats
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1. Animal Preparation

2. Dosing

3. Blood Sampling

4. Sample Analysis

5. Pharmacokinetic Analysis
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Predetermined Time Points
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in Plasma using LC-MS/MS

Calculate Pharmacokinetic Parameters
(AUC, Cmax, Tmax)

Determine Absolute Bioavailability (F%)
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Caption: General workflow for an in-vivo bioavailability assessment of a Nirmatrelvir formulation

in a rat model.

Methodology:

Animals: Use healthy male Sprague-Dawley rats (250-300 g). House the animals in a

controlled environment with free access to food and water. Fast the rats overnight before the

experiment.

Dosing:

Oral Group: Administer the Nirmatrelvir formulation orally via gavage at a specific dose.

Intravenous (IV) Group: Administer a solution of Nirmatrelvir intravenously to a separate

group of rats to determine absolute bioavailability.

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another

appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24

hours post-dose).

Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma

samples at -80 °C until analysis.

Bioanalysis: Determine the concentration of Nirmatrelvir in the plasma samples using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including the area

under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax),

and time to reach Cmax (Tmax).

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following

formula:

F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Mechanism of Action of Nirmatrelvir
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Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a cysteine

protease that is essential for viral replication.[13][14] It cleaves the viral polyproteins pp1a and

pp1ab into functional non-structural proteins.[15] By inhibiting Mpro, Nirmatrelvir prevents the

processing of these polyproteins, thereby blocking viral replication.[16][17]

Signaling Pathway of Nirmatrelvir's Mechanism of Action
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Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Oral
Administration of Nirmatrelvir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679695#nirmatrelvir-formulation-for-oral-
administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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